Enantioselective Clearance and Elimination Half-Life
In extensive metabolizers (EM), (S)-mephenytoin demonstrates markedly different pharmacokinetics compared to the R-enantiomer. Mean oral clearance of (S)-mephenytoin is 100- to 200-fold higher than that of (R)-mephenytoin (4.7 vs. 0.027 L/min), and its elimination half-life is 30- to 40-fold shorter (2.1 hr vs. 76 hr) [1]. In a separate study, the peak plasma level of S-mephenytoin was only one-fifth that of R-mephenytoin, with an elimination half-life of <3 hours compared to >70 hours for the R-enantiomer [2].
Half‑life: 2.1 hr vs 76 hr
| Evidence Dimension | Mean Oral Clearance (L/min) in EM Subjects |
|---|---|
| Target Compound Data | 4.7 L/min |
| Comparator Or Baseline | (R)-Mephenytoin: 0.027 L/min |
| Quantified Difference | 100- to 200-fold higher clearance |
| Conditions | Human extensive metabolizers following single oral dose of racemic mephenytoin [1] |
Why This Matters
This vast clearance difference confirms that (S)-mephenytoin is the only enantiomer suitable for acute phenotyping; inclusion of the R-enantiomer in racemic preparations confounds time-course analyses and inflates background levels.
- [1] Wedlund PJ, et al. Phenotypic differences in mephenytoin pharmacokinetics in normal subjects. J Pharmacol Exp Ther. 1985;234(3):662-9. PMID: 4032286. View Source
- [2] Desta Z, et al. Direct enantiomeric resolution of mephenytoin and its N-demethylated metabolite in plasma and blood using chiral capillary gas chromatography. J Chromatogr B Analyt Technol Biomed Life Sci. 2002;766(2):251-9. View Source
